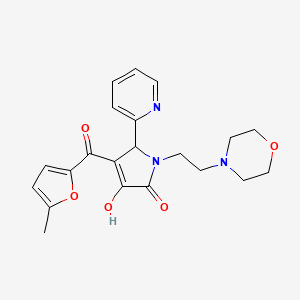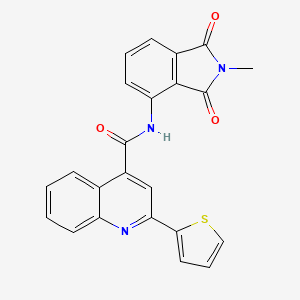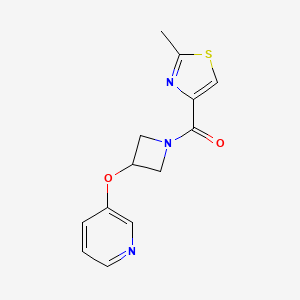
(4-phenylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-Phenyl-piperazin-1-yl)-p-tolyl-methanone” is a chemical compound with the molecular formula C18H20N2O . Its average mass is 280.364 Da and its monoisotopic mass is 280.157562 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new O-aroyl-β-(4-phenylpiperazin-1-yl)propioamidoximes were synthesized and tested in vitro for antituberculosis activity . The synthesis of the target substances consists of 3 – 4 steps. In the first step, β-(4-phenylpiperazin1-yl)propionitrile was obtained in 79% yield; the second step yields β-(4-phenylpiperazin-1-yl)propioamidoxime in 75% yield .科学的研究の応用
Endocannabinoid System Modulation
Compounds similar to (4-phenylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone have been developed and characterized as inhibitors of human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), key enzymes in the endocannabinoid system. These inhibitors have shown potential in modulating endocannabinoid levels, which could be beneficial for treating various disorders related to this system, such as pain, inflammation, and neurodegenerative diseases (Ludovica Morera et al., 2012).
Antitubulin Activity for Cancer Therapy
Derivatives of (4-phenylpiperazin-1-yl)methanones, including the compound , have been identified as potent inhibitors of tubulin polymerization. These compounds demonstrated significant antiproliferative properties against a wide range of cancer cell lines by inducing G2/M phase cell cycle arrest, suggesting their potential as anticancer agents (H. Prinz et al., 2017).
Acetylcholinesterase Inhibition for Alzheimer's Disease
Research on arylisoxazole‐phenylpiperazine derivatives, structurally related to the compound , has shown promise as selective acetylcholinesterase inhibitors. These inhibitors can potentially be used to treat neurodegenerative disorders, especially Alzheimer's disease, by enhancing cholinergic transmission in the brain (Mina Saeedi et al., 2019).
Antidepressant Activity
The compound (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone, a close analogue, has shown antidepressant-like activity in rodent behavioral models. This suggests that this compound derivatives could be explored further for their potential benefits in treating depressive disorders (R. Mahesh et al., 2012).
Antimicrobial Activity
A novel series of compounds including the structure in focus has been synthesized and shown to possess significant antibacterial activity against various human pathogenic bacteria. This highlights the potential of these compounds in developing new antimicrobial agents to address the growing concern of antibiotic resistance (A. Nagaraj et al., 2018).
将来の方向性
The future directions for research on “(4-Phenyl-piperazin-1-yl)-p-tolyl-methanone” could include further exploration of its biological activities, optimization of its synthesis, and detailed study of its mechanism of action. The search for new tuberculostatics is an important task for medicinal chemistry .
作用機序
Target of Action
Similar compounds with indole and triazole moieties have been found to bind with high affinity to multiple receptors , suggesting a broad-spectrum biological activity.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to a broad range of biological activities .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of the phenylpiperazine and triazole moieties .
Result of Action
Compounds with similar structures have been found to have a variety of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
特性
IUPAC Name |
[1-(4-methylphenyl)triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-16-7-9-18(10-8-16)25-15-19(21-22-25)20(26)24-13-11-23(12-14-24)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPZGYFZKOQKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-dichloro-N-[2-[4-[4-[4-[(2,5-dichlorothiophene-3-carbonyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]thiophene-3-carboxamide](/img/structure/B2996678.png)

![5-((4-Ethylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2996681.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2996685.png)



![N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B2996693.png)
![2-Bromo-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2996694.png)
![2-(2-bromo-5-methoxybenzoyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2996696.png)
